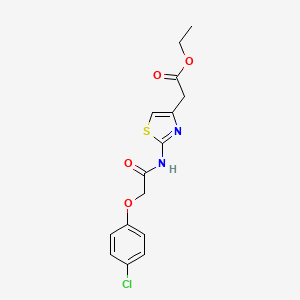

Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate (CAS: 333433-37-7) is a thiazole-based compound featuring a 4-chlorophenoxyacetamido substituent and an ethyl ester group. Its synthesis involves sequential reactions starting from 4-chlorophenol and ethyl 2-chloroacetate, catalyzed by KI under reflux, followed by hydrazine hydrate treatment and cyclization under alkaline conditions . Microwave-assisted methods (90°C, 15 minutes) significantly enhance yield and reduce reaction time compared to conventional approaches . The compound’s structure is characterized by a thiazole core, which is often leveraged in medicinal chemistry for bioactivity optimization.

Properties

IUPAC Name |

ethyl 2-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-2-21-14(20)7-11-9-23-15(17-11)18-13(19)8-22-12-5-3-10(16)4-6-12/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAPFKBMNUOQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate acylating agent.

Acetamido Group Addition: The acetamido group is introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.

Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, while the acetamido group can form hydrogen bonds with target proteins, stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects: Chlorophenoxy vs. Sulfonyl/Sulfonamido: The 4-chlorophenoxy group in the target compound likely enhances lipophilicity compared to sulfonyl/sulfonamido derivatives (e.g., compounds from ), which may improve membrane permeability . Piperazine Moieties: Compounds like 10d and 10f () incorporate piperazine rings, which can improve solubility and bioavailability due to their basic nitrogen atoms .

Synthetic Efficiency :

Physicochemical Properties

- Molecular Weight and Polarity : The target compound (MW: 356.8 g/mol) is lighter than piperazine-containing analogs (e.g., 10d: MW 548.2 g/mol) but heavier than thiophene derivatives (e.g., : MW 355.46 g/mol) .

- pKa and Solubility: The thiophene-thioureido derivative () has a predicted pKa of 7.14, suggesting moderate solubility in physiological conditions, whereas the target compound’s chlorophenoxy group may reduce aqueous solubility .

Biological Activity

Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly through its antimicrobial and anticancer properties.

Chemical Structure and Properties

- Chemical Formula : C15H15ClN2O4S

- Molecular Weight : 354.81 g/mol

- CAS Number : 330201-64-4

- Density : 1.392 g/cm³ (predicted)

- pKa : 7.60 (predicted)

The thiazole ring in the structure is pivotal for its biological activity, as thiazole derivatives have been shown to exhibit significant pharmacological effects, including antitumor and antimicrobial properties .

Antimicrobial Properties

Research indicates that thiazole derivatives, including Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate, possess notable antimicrobial activity. Studies have demonstrated that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the effectiveness of related thiazole compounds against Staphylococcus epidermidis, suggesting a potential for developing new antimicrobial agents .

Anticancer Activity

Thiazoles have been extensively studied for their anticancer properties. The presence of the chlorophenoxy group in Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate enhances its cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence the compound's potency against various cancer types, including glioblastoma and melanoma .

In vitro studies have shown that similar thiazole derivatives exhibit IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer potential .

The biological activity of Ethyl 2-(2-(2-(4-chlorophenoxy)acetamido)thiazol-4-yl)acetate is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, contributing to its antimicrobial effects.

- Interference with DNA Synthesis : Some studies suggest that thiazoles can interfere with DNA replication and repair mechanisms in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazole derivatives:

- Antimicrobial Efficacy : A study reported that certain thiazole derivatives exhibited comparable efficacy to standard antibiotics against gram-positive and gram-negative bacteria .

- Anticancer Potential : Research on related compounds showed significant cytotoxicity against human cancer cell lines, with some derivatives exhibiting lower IC50 values than established chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.